molecular formula C13H18OS B7965751 4-(2,4-Dimethylphenyl)thian-4-ol

4-(2,4-Dimethylphenyl)thian-4-ol

Cat. No.: B7965751
M. Wt: 222.35 g/mol
InChI Key: GBECALURXGBBIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as 4-(2,4-Dimethylphenyl)thian-4-ol is a system holder, specifically the SH 56/70 system holder, manufactured by Murrplastik Systems, Inc. This component is primarily used in conjunction with Murrflex cable protection conduits and various inserts to ensure stability, usability, and flexibility under high dynamic loads .

Chemical Reactions Analysis

As a polymer-based component, the SH 56/70 system holder does not undergo typical chemical reactions like oxidation, reduction, or substitution that are common in small organic molecules. Instead, its performance is evaluated based on its physical and mechanical properties, such as stability, flexibility, and resistance to dynamic loads .

Scientific Research Applications

The SH 56/70 system holder is widely used in various industrial applications, including:

Mechanism of Action

The SH 56/70 system holder functions by securely holding and protecting cables within its structure. It is designed to be easily adaptable to both dynamic and static applications, ensuring that cables remain stable and protected under various conditions. The system holder’s design includes features such as a stable vibration-proof red clip for safe locking and easy installation .

Comparison with Similar Compounds

Similar compounds to the SH 56/70 system holder include other system holders and cable management solutions made from polyamide or aluminum. Some examples are:

These similar compounds share the same fundamental purpose of providing secure and flexible cable management but differ in materials and specific design features to cater to various applications and requirements.

Properties

IUPAC Name

4-(2,4-dimethylphenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c1-10-3-4-12(11(2)9-10)13(14)5-7-15-8-6-13/h3-4,9,14H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBECALURXGBBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2(CCSCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2(CCSCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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